Product packaging for 2-(2,4-Dichlorophenyl)acetimidamide(Cat. No.:CAS No. 310466-16-1)

2-(2,4-Dichlorophenyl)acetimidamide

Cat. No.: B2660653
CAS No.: 310466-16-1
M. Wt: 239.52
InChI Key: YWQFUOSTIJIKRY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)acetimidamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a 2,4-dichlorophenyl group linked to an acetimidamide core, suggests potential as a building block or intermediate in organic synthesis. Compounds with the acetimidamide functional group are often investigated for their biological activity and may serve as key precursors in the development of various pharmacologically active molecules. Researchers can utilize this reagent in the synthesis of more complex structures, particularly in exploring structure-activity relationships. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl3N2 B2660653 2-(2,4-Dichlorophenyl)acetimidamide CAS No. 310466-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKFRPZKURKTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for 2-(2,4-Dichlorophenyl)acetimidamide

The most direct and widely recognized method for the synthesis of N-unsubstituted acetimidamides, such as this compound, is the Pinner reaction. This classical organic reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt, which is subsequently treated with ammonia (B1221849) to yield the desired amidine. nrochemistry.comwikipedia.orgorganic-chemistry.org

The synthesis of this compound via the Pinner reaction is a two-step condensation process. The first step is the formation of the Pinner salt, ethyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride. This is achieved by treating 2,4-dichlorophenylacetonitrile (B1664011) with an anhydrous alcohol, typically ethanol, in the presence of dry hydrogen chloride gas. nrochemistry.comorganic-chemistry.org The reaction is generally carried out under anhydrous conditions at low temperatures to prevent the thermodynamically unstable imino ester salt from decomposing. wikipedia.org

The second step is the ammonolysis of the Pinner salt. The isolated ethyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride is reacted with ammonia, usually in an alcoholic solution, to displace the ethoxy group and form the final this compound, typically as its hydrochloride salt. nrochemistry.com

A general experimental procedure for a Pinner reaction followed by ammonolysis is as follows: An ethanolic solution of hydrogen chloride is charged to a reactor, and the nitrile is added. The mixture is stirred at a controlled temperature for several hours. After the formation of the Pinner salt is complete, the reaction mixture is cooled, and ammonia gas is introduced until the solution becomes basic. The final amidine product is then isolated and purified. nrochemistry.com

The efficiency of the Pinner reaction can be influenced by several factors, including the concentration of hydrogen chloride, temperature, and reaction time. numberanalytics.com For the synthesis of the intermediate Pinner salt, maintaining anhydrous conditions is critical to prevent hydrolysis to the corresponding ester. The use of a suitable solvent, such as anhydrous chloroform (B151607) or the alcohol reactant itself, is common. organic-chemistry.org

Yields for the Pinner reaction can be quite high, often exceeding 90% for the formation of the imidate hydrochloride when optimized. orgsyn.org The subsequent ammonolysis step also generally proceeds with good efficiency. For instance, a generic procedure for the ammonolysis of a Pinner salt reports a yield of 97% for the final amidine. nrochemistry.com

Factors that can be optimized to enhance the yield include the molar ratio of reactants, the temperature of both the Pinner salt formation and the subsequent ammonolysis, and the method of purification. Crystallization is a common method for purifying the final amidine hydrochloride salt.

Reaction StepReactantsKey ConditionsReported Yield
Pinner Salt Formation2,4-Dichlorophenylacetonitrile, Ethanol, HCl (gas)Anhydrous, Low Temperature>90% (general) orgsyn.org
AmmonolysisEthyl 2-(2,4-dichlorophenyl)acetimidate HCl, AmmoniaAlcoholic solutionHigh (e.g., 97% for a similar system) nrochemistry.com

Precursor and Intermediate Chemistry in this compound Synthesis

The successful synthesis of this compound is heavily reliant on the chemistry of its precursors and intermediates.

While the direct synthesis of this compound starts from 2,4-dichlorophenylacetonitrile, the intermediate formed, ethyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride, is a type of ethyl acetimidate. Ethyl acetimidate hydrochloride itself is a common and commercially available reagent for the preparation of acetamidines. orgsyn.org It reacts with amines to form N-substituted acetamidines. In the context of the synthesis of the title compound, the in-situ generated ethyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride serves as the key electrophile that is attacked by ammonia.

The reactivity of ethyl acetimidate hydrochlorides can be influenced by the substituents on the phenyl ring. Electron-withdrawing groups, such as the chloro groups in the target molecule, can affect the electrophilicity of the imidate carbon.

The role of 2,4-dichlorophenylhydrazine in the synthesis of this compound is not well-established in the mainstream synthetic literature for simple N-unsubstituted acetimidamides. The direct conversion of a hydrazine (B178648) to an N-unsubstituted amidine is not a standard transformation.

However, hydrazines are known precursors for various nitrogen-containing heterocycles. It is conceivable that 2,4-dichlorophenylhydrazine could be used in a multi-step synthesis to first construct a heterocyclic ring, which is then subsequently cleaved or rearranged to yield the target acetimidamide. For instance, hydrazines can react with various reagents to form pyrazoles, triazoles, or other ring systems.

Another possibility is the use of sulfonyl hydrazines in copper-catalyzed three-component reactions with terminal alkynes and sulfonyl azides to produce N-sulfonyl amidines. mdpi.com However, this would lead to a substituted amidine, not the N-unsubstituted target compound.

Given the lack of direct evidence for its use in the synthesis of this compound, the inclusion of 2,4-dichlorophenylhydrazine in a synthetic scheme for this specific compound would represent a novel or unconventional approach.

Advanced Synthetic Techniques for Acetimidamide Scaffolds

Modern synthetic chemistry has introduced several advanced techniques that can be applied to the synthesis of amidine scaffolds, potentially offering improvements in reaction times, yields, and safety profiles over traditional methods.

Flow Chemistry: Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including enhanced safety, better temperature control, and the potential for easier scale-up. nih.gov The Pinner reaction, which often involves gaseous reagents like hydrogen chloride and can be exothermic, is a good candidate for adaptation to a flow process. numberanalytics.com This would allow for precise control over reaction parameters and could lead to a more efficient and safer synthesis of the Pinner salt intermediate.

Catalytic Methods: While the classical Pinner reaction uses stoichiometric amounts of acid, catalytic methods for the synthesis of amidines from nitriles are also being developed. These methods often employ transition metal catalysts or other Lewis acids to activate the nitrile group towards nucleophilic attack. nih.gov For example, the use of nickel boride has been reported for the catalytic reduction of nitriles to amines, and similar catalytic systems could potentially be adapted for amidine synthesis. organic-chemistry.org The development of a catalytic Pinner-type reaction for the synthesis of this compound would be a significant advancement, reducing waste and improving the atom economy of the process.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, offering advantages such as rapid heating, increased reaction rates, higher yields, and often, enhanced product purity compared to conventional heating methods. irjmets.comajrconline.org This technique utilizes microwave irradiation to heat polar molecules and solvents directly and uniformly, which can lead to a significant reduction in reaction times, from hours to mere minutes. ajrconline.orgnih.gov

In the context of acetamide (B32628) and its derivatives, microwave irradiation has been successfully employed to expedite synthesis. For instance, the synthesis of 2-chloro-N-(3,4-dichlorophenyl) acetamide, a structurally related compound, is effectively accelerated by microwave irradiation. irjmets.com The general procedure involves the reaction of an aniline (B41778) derivative with chloroacetyl chloride in a suitable solvent, often with a base. irjmets.com This methodology is noted for being eco-friendly and efficient. irjmets.com

Similarly, the synthesis of various 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides has been achieved using both conventional heating and microwave irradiation. The results demonstrated that the microwave-assisted protocol significantly increased reaction rates and yields compared to traditional methods. jchps.com The rapid reaction is attributed to the efficient heating of the polarized molecules under irradiation. jchps.com While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the successful application of this technology to analogous acetamide derivatives strongly suggests its potential for the efficient synthesis of this target compound. The general approach would likely involve the reaction of 2,4-dichloroaniline (B164938) with a suitable acetylating agent under microwave irradiation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acetamide Derivatives

ReactionMethodReaction TimeYieldReference
Synthesis of 2,6-dihydrocinnoline-4,5-dicarboxamide derivativeConventional Heating2 hours40% nih.gov
Synthesis of 2,6-dihydrocinnoline-4,5-dicarboxamide derivativeMicrowave Irradiation3 minutes28% nih.gov
Synthesis of 4-bromphenylazo-5-hydroxy-benzamide derivativeConventional Heating2 hours50% nih.gov
Synthesis of 4-bromphenylazo-5-hydroxy-benzamide derivativeMicrowave Irradiation3 minutes65% nih.gov
Synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamidesConventional Heating10 hoursLow jchps.com
Synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamidesMicrowave IrradiationNot specifiedHigh jchps.com

Catalyst-Mediated Transformations

Catalyst-mediated transformations are fundamental to modern organic synthesis, enabling efficient and selective production of complex molecules. In the synthesis of heterocyclic and amide-containing compounds, various catalysts play a crucial role. While direct catalytic routes to this compound are not extensively documented, related transformations highlight potential catalytic strategies.

Copper salts, such as copper sulfate (B86663) (CuSO₄), have proven effective in catalyzing multicomponent reactions to form complex structures like spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov These reactions often proceed through the formation of key intermediates generated in the presence of the copper catalyst. nih.gov Another innovative catalytic system involves a magnetically supported Lewis acidic deep eutectic solvent (LADES@MNP), which has been used for the efficient synthesis of substituted imidazoles. rsc.org A key advantage of this catalyst is its easy recovery using a magnet for subsequent reuse without significant loss of activity. rsc.org

In the synthesis of related compounds, phase-transfer catalysts like PEG600 have been employed. For example, the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol utilizes PEG600 to facilitate the reaction between 2-chloro-1-(2,4'-dichlorophenyl)-ethanol and imidazole. google.com Such catalysts are crucial for promoting reactions between reactants that are in different phases.

Table 2: Examples of Catalysts in Related Syntheses

CatalystReaction TypeSubstratesProductReference
Copper Sulfate (CuSO₄)Multicomponent Reaction2-methylindole (B41428), aromatic aldehydes, cyclic dienophilesSpirotetrahydrocarbazoles beilstein-journals.orgnih.gov
LADES@MNPMulticomponent ReactionAldehydes, benzil, aminesSubstituted Imidazoles rsc.org
PEG600Phase-Transfer Catalysis2-chloro-1-(2,4'-dichlorophenyl)-ethanol, imidazole1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol google.com

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity from simple precursors.

The synthesis of various nitrogen-containing heterocyclic compounds has been successfully achieved through MCRs. For instance, copper-catalyzed MCRs involving 2-methylindole, aromatic aldehydes, and various dienophiles have been developed for the efficient synthesis of diverse spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov In these reactions, a plausible mechanism involves the initial reaction of 2-methylindole with an aromatic aldehyde in the presence of the catalyst to form a key intermediate, which then undergoes a cycloaddition with the dienophile. nih.gov

Another example is the synthesis of highly substituted imidazoles via a one-pot, four-component reaction catalyzed by a magnetically recoverable Lewis acid. rsc.org This demonstrates the power of MCRs to construct complex ring systems efficiently. While a specific MCR for the direct synthesis of this compound is not reported, one could envision a convergent approach. A hypothetical MCR could involve the reaction of 2,4-dichlorobenzaldehyde, a source of ammonia, and a suitable third component that would ultimately yield the desired acetimidamide structure. The development of such a reaction would offer a streamlined and efficient alternative to traditional multi-step syntheses.

Strategies for Impurity Suppression in Acetamidine (B91507) Synthesis

The control and suppression of impurities are critical in chemical synthesis, particularly for active pharmaceutical ingredients. In the synthesis of acetamidines and related amides, several strategies can be employed to minimize the formation of unwanted byproducts.

A common impurity in acetamidine synthesis is the corresponding imidate ester, which can form during the condensation of a primary amine with an acetal. The formation of this impurity can be suppressed by performing the reaction in the presence of excess dimethyl amine, which favors the formation of the desired acetamidine as the exclusive product. nih.gov This approach is particularly useful for acetamidines that are difficult to purify by crystallization or distillation. nih.gov

Another potential impurity is acetamide, which can be genotoxic and may arise from the hydrolysis of acetonitrile (B52724) used as a solvent. researchgate.net Strategies to mitigate this risk include careful process design, such as implementing aqueous washes during the workup, as acetamide is highly soluble in water. researchgate.net Efficient crystallization steps have also been shown to be effective in purging this impurity to levels below the acceptance criterion. researchgate.net

In broader synthetic contexts, such as the production of the drug Brigatinib, impurity formation has been traced to various sources including the oxidation of raw materials, pyrolysis of solvents like DMF, impurities present in starting materials, and decomposition of intermediates catalyzed by acids like HCl. nih.gov The mitigation strategies involved replacing the problematic solvent, controlling the quality of raw materials, and substituting the acid used in the final step. nih.gov Furthermore, purification of the final product through methods like filtration and recrystallization from appropriate solvents is a standard procedure to remove residual impurities like ammonium (B1175870) chloride. google.com

Table 3: Common Impurities and Suppression Strategies in Amide/Amidine Synthesis

ImpurityOriginSuppression StrategyReference
Imidate EsterSide reaction during condensationUse of excess dimethyl amine nih.gov
AcetamideHydrolysis of acetonitrile solventAqueous washes, crystallization researchgate.net
Oxidation ProductsOxidation of starting materialsNitrogen sparging during reaction nih.gov
Pyrolysis ProductsSolvent (e.g., DMF) degradation at high temperaturesReplace solvent with a more stable alternative nih.gov
Ammonium ChlorideByproduct from reaction using ammonia/HClFiltration, recrystallization google.com

Structural Elucidation and Characterization

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-(2,4-Dichlorophenyl)acetimidamide, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the protons of the imidamide group (-C(=NH)NH₂). The aromatic protons would likely appear as a complex multiplet pattern in the range of 7.0-7.5 ppm, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shift and splitting pattern of these protons are influenced by the presence of the two chlorine atoms and the acetimidamide side chain. The methylene protons adjacent to the aromatic ring would be expected to produce a singlet at approximately 3.6-4.0 ppm. The protons of the imidamide group would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

For comparison, the ¹H NMR data for the related compound, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)acetamide, shows aromatic protons in the range of 7.00-7.57 ppm and a characteristic signal for the methylene group at 4.77 ppm. mdpi.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would provide information on all the carbon atoms in the molecule. The imidamide carbon (-C(=NH)NH₂) would be expected to have a characteristic chemical shift in the range of 160-170 ppm. The aromatic carbons would appear in the typical downfield region of 120-140 ppm, with the carbons bearing the chlorine atoms showing distinct shifts. The methylene carbon would resonate further upfield, likely in the range of 40-50 ppm.

In the ¹³C NMR spectrum of the related compound 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide, the amide carbonyl carbon appears at approximately 166.7 ppm, and the methylene carbon is observed around 67.8 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5120 - 140
Methylene CH₂3.6 - 4.040 - 50
Imidamide C(=NH)NH₂Variable (broad)160 - 170

Note: These are predicted values based on typical ranges for similar functional groups and may vary in an actual experimental spectrum.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=N bonds of the imidamide group. The N-H stretching vibrations would likely appear as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration would be expected in the range of 1640-1690 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be characteristic of a compound containing two chlorine atoms (a distinctive M, M+2, M+4 pattern). Fragmentation would likely involve the loss of small molecules such as ammonia (B1221849) (NH₃) or cleavage of the bond between the methylene group and the aromatic ring. The exact mass can be used to confirm the elemental composition of the molecule.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the dichlorophenyl aromatic ring. These are typically observed in the range of 250-300 nm. The presence of the acetimidamide group may cause a slight shift in the absorption maxima compared to simple dichlorobenzene.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound.

Molecular Conformation and Torsion Angle Analysis

A definitive analysis of the molecular conformation and key torsion angles of this compound cannot be provided without experimental crystallographic data. Such an analysis would typically involve the examination of the rotational orientation of the 2,4-dichlorophenyl ring relative to the acetimidamide group, as well as the conformation of the acetimidamide moiety itself.

Supramolecular Assembly and Crystal Packing

Information regarding the supramolecular assembly and crystal packing of this compound is not available in the current body of scientific literature. The elucidation of these features requires detailed crystallographic studies to understand how individual molecules arrange themselves in the solid state to form a stable, three-dimensional lattice.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A description of the specific intermolecular interactions, such as hydrogen bonds and potential π-π stacking, that govern the crystal structure of this compound cannot be accurately generated without experimental data. The acetimidamide group, with its potential for both hydrogen bond donation and acceptance, would be expected to play a crucial role in the formation of the supramolecular architecture. However, the precise nature and geometry of these interactions remain undetermined.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-(2,4-Dichlorophenyl)acetimidamide.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been employed to study the molecular structure and electronic properties of this compound. One of the primary applications of DFT in this context is the optimization of the molecular geometry to determine the most stable conformation. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT calculations are used to compute various electronic properties, such as the dipole moment and the distribution of electron density, which are crucial for understanding the molecule's polarity and reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. For this compound, the energy of the HOMO is associated with its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. For this compound, these descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. A higher value indicates greater stability.

Global Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons.

DescriptorSymbolFormulaSignificance
Chemical Potentialμ(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardnessη(ELUMO - EHOMO) / 2Resistance to charge transfer
Global Electrophilicity Indexωμ2 / (2η)Electron-accepting ability

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the interactions of this compound with biological systems and to understand its dynamic behavior.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to investigate its binding affinity and interaction modes with the active sites of various protein targets. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of molecular docking can provide valuable insights into the potential biological activity of the compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can be performed on the compound itself to explore its conformational landscape or on its complex with a biological target to assess the stability of the binding interactions predicted by molecular docking. These simulations provide a dynamic picture of the molecular interactions and can reveal important information about the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies published that focus on the compound “this compound” for the requested analyses of Virtual Screening for Molecular Target Interaction, Hirshfeld Surface Analysis, Energy Framework Diagrams, or Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies.

Therefore, it is not possible to provide an article with the detailed research findings and data tables as specified in the outline for this particular compound. Research in these computational areas has been conducted on structurally related molecules containing dichlorophenyl moieties, but not on this compound itself.

Derivatives and Structure Activity Relationship Sar Exploration

Design and Synthesis of 2-(2,4-Dichlorophenyl)acetimidamide Derivatives

The acetimidamide functional group is a key site for chemical elaboration to influence the compound's physicochemical properties and target interactions. A common strategy involves replacing or modifying the imidamide to an acetamide (B32628), which can then be further substituted.

For instance, the synthesis of N-substituted 2-arylacetamides often begins with 2,4-Dichlorophenylacetic acid. In one example, this starting material was reacted with 2-aminothiazole (B372263) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDCI) in dichloromethane (B109758) to yield 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. nih.gov This modification transforms the basic acetimidamide into a more complex, heterocyclic amide structure.

Further modifications on the amide nitrogen have been explored to develop potent opioid kappa agonists. nih.gov Starting from chiral amino acids, various alkyl and aryl substituents were introduced, leading to compounds like 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide. nih.gov Although this example features a 3,4-dichloro substitution pattern, the principle of N-alkylation and the introduction of chiral auxiliaries demonstrates a powerful method for exploring the SAR of the acetamide group. nih.gov

The 2,4-dichloro substitution pattern on the phenyl ring is critical for the activity of many derivatives, but its modification provides insight into target binding requirements. SAR studies on related scaffolds, such as 2-aryl-2-(pyridin-2-yl)acetamides, have shown that the position of halogen substituents on the phenyl ring significantly impacts anticonvulsant activity. nih.govbris.ac.uk These studies revealed that ortho- and meta-substituents on the phenyl ring generally lead to higher activity, while para-substituted derivatives were less effective and showed higher toxicity. bris.ac.uk

In the context of dopamine (B1211576) D3 receptor ligands, derivatives with 2,3-dichloro substitutions have been synthesized and shown to possess high affinity. nih.gov This highlights that even a subtle shift in the chlorine atom's position (from 2,4- to 2,3-) can alter receptor selectivity and binding affinity, emphasizing the sensitivity of ligand-receptor interactions to the substitution pattern on the phenyl ring.

Expanding upon the basic phenylacetamide framework has been a fruitful strategy for discovering novel therapeutics. This involves incorporating the 2-(2,4-dichlorophenyl)acetyl unit into larger, more complex heterocyclic systems.

One notable example is the development of selective CB2 receptor agonists for treating inflammatory pain. nih.gov In this work, the 2,4-dichlorophenyl group was linked via an amino bridge to a pyrimidine (B1678525) carboxamide core, resulting in the clinical candidate 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X). nih.gov

Similarly, the 2,4-dichlorophenyl motif is a key feature in a class of potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors. nih.gov Here, the dichlorophenyl group is attached at the 5-position of an imidazo[1,2-a]pyrimidine-2-carboxamide (B13122563) core. This elaboration led to compounds like (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide, which demonstrated excellent pharmacokinetic profiles. nih.gov

Another complex derivative, CDMPO, incorporates the 2,4-dichlorophenyl group into a pyrazole (B372694) structure. nih.gov The synthesis of 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide yielded a compound with anti-inflammatory properties in microglial cells, demonstrating the potential of this scaffold in addressing neuroinflammatory conditions. nih.gov

Table 1: Examples of this compound Derivatives and Scaffold Modifications This table is interactive. You can sort and filter the data.

Derivative Name Core Scaffold Modification Therapeutic Target/Application
2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide with thiazole (B1198619) substitution Structural studies, potential ligands
2-[(2,4-dichlorophenyl)amino]...pyrimidinecarboxamide Phenylamino-pyrimidine CB2 Receptor Agonist (Inflammatory Pain)
5-(2,4-dichlorophenyl)...imidazo[1,2-a]pyrimidine-2-carboxamide Imidazo[1,2-a]pyrimidine DPP4 Inhibitor (Diabetes)
1-(2,4-dichlorophenyl)...-1H-pyrazole-3-yl)-...-oxoacetamide (CDMPO) Pyrazole-oxoacetamide Anti-inflammatory (Neuroinflammation)
1-(2,4-dichlorophenyl)...pyrazole-3-carboxamide Pyrazole-carboxamide CB1 Receptor Inverse Agonist

Investigation of Molecular Interactions and Target Binding

Understanding how these derivatives interact with their biological targets at a molecular level is crucial for rational drug design. This involves quantifying binding strength and elucidating the specific recognition mechanisms within enzyme active sites or receptor pockets.

Binding affinity, often expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), is a measure of the strength of the interaction between a ligand and its target.

For a series of N-arylcarboxamide derivatives targeting dopamine D2 and D3 receptors, binding affinities were determined through competitive binding assays. nih.gov A derivative with a 2,3-dichlorophenyl group showed a Ki of 2.6 nM for the D3 receptor, demonstrating high affinity. The study also highlighted that removing a carbonyl group from the linker dramatically reduced D3 receptor binding affinity by over 100-fold, underscoring the importance of specific functional groups for potent binding. nih.gov

In studies of amyloid-binding agents, the affinity of the ligand [3H]BTA-1 for Alzheimer's disease brain homogenates was quantified, revealing a Kd of 5.8 ± 0.90 nM. nih.gov This high-affinity binding was specific to the amyloid component. The inhibitory constants (Ki) of various analogues were also determined, showing a strong correlation between their affinity for isolated synthetic Aβ fibrils and for amyloid deposits in brain tissue. nih.gov These methods are directly applicable to characterizing the binding of this compound derivatives to their respective targets.

Table 2: Binding Affinity Data for Selected Dichlorophenyl Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Receptor Measured Affinity
N-...arylcarboxamides Dopamine D3 Receptor Ki = 2.6 nM
N-...arylcarboxamides Dopamine D2 Receptor Ki = 393 nM
Imidazodiazepines Kappa Opioid Receptor (KOR) High affinity with hydrophobic esters/amides
Imidazodiazepines Mu Opioid Receptor (MOR) Lower affinity
Imidazodiazepines Delta Opioid Receptor (DOR) Lower affinity
[3H]BTA-1 (Analogue) Amyloid Deposits (AD Brain) Kd = 5.8 nM

Ligand-Target Recognition Mechanisms (e.g., Enzyme Active Sites, Receptor Pockets)

Elucidating how a ligand fits into its target's binding site provides a structural basis for its activity and a roadmap for further optimization. X-ray crystallography and molecular docking are powerful tools for this purpose.

The binding mode of an imidazo[1,2-a]pyrimidine-based DPP4 inhibitor containing the 2,4-dichlorophenyl group was determined by X-ray crystallography. nih.gov The active site of DPP-4 is known to feature a catalytic triad (B1167595) of Ser630, Asp708, and His740, along with key residues like Glu205, Glu206, and Tyr662 that form sub-regions of the binding pocket. nih.gov The crystallographic data revealed how the inhibitor orients itself within this active site, allowing for specific interactions that lead to potent inhibition. This structural insight was crucial for optimizing the series to improve binding activity while reducing off-target effects. nih.gov

Molecular docking studies of imidazodiazepine-based kappa opioid receptor (KOR) agonists suggest that the ligands orient themselves in a binding pocket where they can form hydrogen bonds with residues like Tyr312 and π-hydrogen bonds with Tyr139. mdpi.com The model indicated that different substituents on the ligand occupy distinct hydrophobic pockets within the receptor, explaining the observed SAR where larger hydrophobic groups increased KOR binding affinity. mdpi.com Such computational approaches are invaluable for generating hypotheses about ligand-target recognition, especially when crystallographic data is unavailable. mdpi.com

Specificity and Selectivity in Molecular Binding

Extensive literature searches did not yield specific research data on the molecular binding, specificity, or selectivity of the chemical compound This compound or its direct derivatives. The available scientific and patent literature does not appear to contain studies detailing the structure-activity relationship (SAR), molecular docking, or binding affinity of this particular compound with any biological targets.

While research exists for other compounds containing the 2,4-dichlorophenyl moiety, their core structures are significantly different from the phenylacetimidamide scaffold specified. For instance, studies have been published on the selective binding of certain 2,4-dichlorophenyl-containing pyrimidines, piperazines, and pyrazoles to various receptors and enzymes. nih.govnih.govresearchgate.net However, the unique structural and electronic properties of the acetimidamide group mean that the binding characteristics of these other compounds cannot be extrapolated to this compound.

The acetimidamide functional group, with its basic nitrogen and hydrogen bond donor/acceptor capabilities, would be expected to engage in specific interactions within a protein binding pocket. The orientation and substitution pattern of the 2,4-dichlorophenyl ring would further dictate the potential for hydrophobic and halogen-bonding interactions, which are critical for both affinity and selectivity. However, without experimental data from binding assays (e.g., radioligand binding, surface plasmon resonance) or computational modeling studies specific to this compound, any discussion of its molecular binding profile would be purely speculative.

Detailed research findings and data tables regarding the specificity and selectivity of this compound derivatives are therefore not available in the reviewed scientific literature.

Mechanistic Insights into Molecular Action in Vitro and in Silico

Exploration of Molecular Targets

The interaction of a chemical compound with molecular targets such as enzymes, receptors, and other biomolecules is fundamental to its biological effect. For 2-(2,4-Dichlorophenyl)acetimidamide, its dichlorophenyl and acetamidine (B91507) moieties suggest several potential targets.

Enzyme Inhibition Mechanisms (e.g., Very Long Chain Fatty Acid Synthase, Kinases)

While direct studies on the enzyme inhibition of this compound are not prevalent, research on related dichlorophenyl compounds provides valuable insights. For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In silico molecular docking studies have shown that these compounds can effectively interact with the active site of the COX-2 enzyme. mdpi.com This suggests that the 2,4-dichlorophenyl group can play a crucial role in binding to enzymatic targets.

Another area of interest is the potential for enzyme inhibition in pathways crucial for the survival of pathogenic organisms or cancer cells. However, specific data on the inhibition of enzymes like Very Long Chain Fatty Acid Synthase or various kinases by this compound is not currently available in the public domain.

Receptor Antagonism/Agonism (e.g., Adenosine (B11128) A3 Receptor, κ Opioid Receptor)

The acetamidine group present in this compound is structurally similar to the guanidinium (B1211019) group found in many ligands for adrenoceptors. A structurally related compound, N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride (LON-954), has been shown to act as an alpha 2-adrenoceptor antagonist. nih.gov This compound antagonized the effects of clonidine, an alpha 2-adrenoceptor agonist, in both in vivo and in vitro preparations. nih.gov This antagonistic activity was observed in the guinea pig ileum and rat vas deferens. nih.gov Given the structural similarity, it is plausible that this compound could also exhibit affinity for and modulate the activity of adrenoceptors.

The potential for interaction with other receptors, such as adenosine or opioid receptors, remains an area for future investigation. The affinity and efficacy (whether it acts as an agonist or antagonist) would be determined by the specific three-dimensional conformation of the compound and its fit within the receptor's binding pocket. nih.gov

Interaction with Other Biomolecules (e.g., DNA)

The interaction of small molecules with DNA can lead to significant biological effects. The related compound 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to affect DNA integrity in zebrafish larvae. nih.gov Studies have indicated that exposure to 2,4-D can lead to DNA damage and the induction of genes involved in apoptosis and DNA repair, such as p53 and casp-3. nih.gov While 2,4-D is structurally different from this compound (an acetic acid versus an acetamidine), the shared 2,4-dichlorophenyl moiety suggests a potential for interactions with biological macromolecules that should be investigated. The planar aromatic ring could potentially intercalate between DNA base pairs, although this would need to be confirmed through experimental studies. researchgate.netresearchgate.net

Biochemical Pathway Modulation

The interaction with molecular targets ultimately leads to the modulation of biochemical pathways, resulting in observable cellular or physiological effects.

Cellular Mechanism of Action at the Molecular Level (e.g., Chlorophyll (B73375) Content Reduction)

In the context of plant biochemistry, compounds containing the 2,4-dichlorophenyl group have been shown to impact chlorophyll content. For example, the herbicide 2,4-D can inhibit chlorophyll synthesis in plants like barley and affect the chlorophyll content in algae. nih.govnih.gov Studies on the aquatic plant Spirodela punctata have shown that herbicides can reduce both chlorophyll a and chlorophyll b content. awsjournal.org The mechanism is thought to involve the inhibition of specific enzymes necessary for chlorophyll biosynthesis. nih.gov While the primary application of this knowledge is in agriculture, it demonstrates a clear molecular effect of the 2,4-dichlorophenyl group on a fundamental biochemical pathway. The herbicide 2,4-D dimethyl amine has also been observed to cause a significant decrease in the total chlorophyll of barnyardgrass. researchgate.net

The table below summarizes the effect of a related compound, 2,4-D, on the chlorophyll content in different organisms.

OrganismEffect of 2,4-D on ChlorophyllReference
BarleyInhibition of chlorophyll synthesis nih.gov
Chlorella vulgarisInhibition of chlorophyll-a at high concentrations nih.gov
Spirulina platensisInhibition of chlorophyll-a at high concentrations nih.gov
BarnyardgrassSignificant decrease in total chlorophyll researchgate.net

Pathway Analysis through Molecular Interactions

Based on the potential molecular targets discussed, the primary biochemical pathway that this compound is likely to modulate is the adrenergic signaling pathway. As suggested by the activity of the related compound LON-954, it may act as an antagonist at alpha 2-adrenoceptors. nih.gov This would lead to an increase in the release of norepinephrine (B1679862) from presynaptic nerve terminals, thereby affecting downstream signaling cascades.

Furthermore, if the compound were to inhibit enzymes such as COX-2, it would modulate the inflammatory pathway by reducing the production of prostaglandins. In silico studies on related compounds suggest this as a plausible, though unconfirmed, mechanism of action. mdpi.com

The potential for this compound to interfere with DNA-related processes, as suggested by studies on 2,4-D, points towards the modulation of pathways involved in cell cycle control and apoptosis. nih.gov

Lead Compound Identification and Optimization Strategies

The identification of lead compounds against the USP1/UAF1 complex was initiated through a quantitative high-throughput screening (qHTS) of a vast library of over 400,000 compounds. nih.gov This extensive screening effort led to the discovery of initial hits that served as the foundation for subsequent medicinal chemistry optimization.

One of the early identified inhibitors was GW7647, which, along with pimozide, was among the first small molecules reported to inhibit the human USP1-UAF1 complex with low micromolar affinity. nih.govnih.gov However, these initial compounds were known to interact with other proteins, limiting their utility as specific chemical probes for USP1-UAF1. nih.gov This necessitated a focused effort on optimizing the initial hits to enhance potency and selectivity.

The optimization process centered on the N-benzyl-2-phenylpyrimidin-4-amine scaffold. Through systematic modifications and structure-activity relationship (SAR) studies, researchers aimed to improve the inhibitory activity and pharmacokinetic properties of the compounds. A significant breakthrough in this endeavor was the development of ML323, a nanomolar inhibitor of USP1-UAF1. nih.govnih.gov

The synthesis of ML323 and its analogs involved strategic chemical reactions. For instance, the preparation of related compounds involved the coupling of various boronic acids with a chloropyridimide intermediate using a palladium catalyst in a microwave reactor. acs.org This synthetic flexibility allowed for the exploration of a wide range of substituents to probe the chemical space around the core scaffold.

The optimization efforts demonstrated a strong correlation between the inhibitory concentration (IC50) of the compounds against USP1/UAF1 and their activity in non-small cell lung cancer cells. nih.gov Specifically, treatment with these inhibitors led to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key substrate of USP1, and a corresponding decrease in cancer cell survival. nih.gov

Further studies revealed that ML323 acts as a reversible and allosteric inhibitor of the USP1-UAF1 complex. nih.gov This mechanistic insight is crucial for understanding its mode of action and for guiding future drug design efforts. The development of ML323 as a highly selective and potent chemical probe has been instrumental in elucidating the cellular functions of the USP1-UAF1 complex and its role in DNA damage response. nih.govnih.gov

The journey from initial high-throughput screening hits to the highly optimized lead compound ML323 showcases a successful application of modern medicinal chemistry principles. The detailed SAR studies and strategic chemical modifications were pivotal in achieving a compound with desirable potency, selectivity, and cellular activity.

CompoundScaffoldIC50 (nM)Inhibition Mechanism
Pimozide Diphenylbutylpiperidine~2000Reversible, Non-competitive
GW7647 -~5000Reversible, Non-competitive
ML323 N-benzyl-2-phenylpyrimidin-4-amine76Reversible, Mixed/Allosteric
SJB2-043 -544-
SJB3-019A -78.1-

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Routes

The efficient and scalable synthesis of 2-(2,4-Dichlorophenyl)acetimidamide is a prerequisite for its comprehensive investigation. While standard methods for the formation of amidines are known, future research could focus on developing more innovative and sustainable synthetic pathways.

A primary and classical route to acetimidamides proceeds through the corresponding nitrile, 2-(2,4-dichlorophenyl)acetonitrile. The Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride (a Pinner salt), followed by treatment with ammonia (B1221849), is a well-established method. nih.govnih.gov Future research could aim to optimize this process for this compound, exploring various acidic catalysts and reaction conditions to enhance yield and purity.

More contemporary approaches could involve the development of Lewis acid-promoted Pinner reactions. nih.gov These methods may offer milder reaction conditions and greater functional group tolerance compared to traditional Brønsted acid catalysis. Furthermore, direct catalytic conversion of the corresponding amide, N-(2,4-dichlorophenyl)acetamide, to the acetimidamide presents another avenue for exploration, potentially offering a more atom-economical route.

Investigations into flow chemistry-based syntheses could also be a significant advancement. Continuous flow reactors can offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

Table 1: Potential Synthetic Routes for this compound

Starting MaterialKey ReactionPotential Advantages
2-(2,4-Dichlorophenyl)acetonitrilePinner ReactionWell-established, reliable
2-(2,4-Dichlorophenyl)acetonitrileLewis Acid-Catalyzed Imidate FormationMilder conditions, higher selectivity
N-(2,4-Dichlorophenyl)acetamideDirect Amidation/DehydrationPotentially more atom-economical
2-(2,4-Dichlorophenyl)acetic acidMulti-step synthesis via amide/nitrileUtilizes readily available starting material

Advanced Computational Design of Derivatives

Computational chemistry offers powerful tools to guide the synthesis of novel derivatives of this compound with tailored properties. Future research should leverage these in silico methods to explore the vast chemical space accessible from this core structure.

Molecular docking studies can be employed to predict the binding affinities of this compound derivatives against a wide array of biological targets. By generating a virtual library of derivatives with diverse substitutions on the phenyl ring and the acetimidamide nitrogen, researchers can identify promising candidates for synthesis and biological evaluation. For instance, studies on related N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives have successfully used molecular docking to predict their interaction with GABAergic biotargets. nih.govwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) models can also be developed once an initial dataset of active and inactive derivatives is generated. These models can identify key molecular descriptors that correlate with a desired activity, enabling the rational design of more potent compounds.

For a deeper understanding of the mechanism of action, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be performed. These simulations can model the interactions of the most promising derivatives within the active site of a target protein at a quantum mechanical level of detail, providing insights into the binding mode and the transition states of any potential covalent interactions.

Exploration of New Molecular Targets

The structural motifs present in this compound suggest that its derivatives could interact with a variety of biological targets. The dichlorophenyl group is a common feature in many biologically active compounds, and the acetimidamide moiety can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions.

Given that derivatives of N-[(2,4-dichlorophenyl)methyl]acetamide have been investigated for their anticonvulsant properties, a logical future direction would be to screen this compound and its derivatives for activity against targets in the central nervous system, such as GABA receptors and ion channels. nih.govwikipedia.org

Furthermore, the anti-inflammatory potential of related structures warrants investigation. For example, a pyrazole (B372694) derivative containing a 2,4-dichlorophenyl group has shown anti-inflammatory properties in microglial cells. This suggests that derivatives of this compound could be explored as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) or various cytokines.

The search for novel molecular targets could also be expanded to include kinases, proteases, and other enzyme families where the unique electronic and steric properties of the dichlorophenyl group could be exploited to achieve selective inhibition.

Potential for Material Science and Catalytic Applications

The application of this compound and its derivatives extends beyond the realm of life sciences into material science and catalysis.

In material science, the acetimidamide functional group has been utilized in the development of "smart" materials. For instance, polymers containing acetimidamide moieties have been shown to be CO2-responsive, suggesting that polymers derived from or functionalized with this compound could be developed for applications in carbon capture, drug delivery, or as stimuli-responsive gels. researchgate.net The presence of the dichlorophenyl group could impart specific properties to such polymers, such as increased thermal stability or altered solubility. The persistence of dichlorophenyl compounds in the environment also suggests a potential, albeit speculative, application in the development of sensors for environmental monitoring or in materials designed for the controlled release of agrochemicals. nih.gov

In the field of catalysis, amidinate ligands, which are closely related to acetimidamides, are known to form stable complexes with a wide range of metals. These complexes have found applications in various catalytic processes. researchgate.net Future research could explore the use of this compound and its N-substituted derivatives as ligands for transition metals. The electronic properties of the dichlorophenyl ring could modulate the catalytic activity of the metal center, potentially leading to novel catalysts for cross-coupling reactions, polymerization, or other organic transformations. The acetimidamide moiety can also serve as a chiral auxiliary or ligand in asymmetric catalysis. nih.gov

Table 2: Potential Non-Clinical Applications and Research Areas

FieldPotential Application/Research AreaRationale
Material ScienceCO2-Responsive PolymersAcetimidamide groups can impart CO2-sensitivity. researchgate.net
Material ScienceSpecialty PolymersThe 2,4-dichlorophenyl group may enhance thermal stability or other properties.
Material ScienceEnvironmental SensorsPotential for detecting organochlorine compounds.
CatalysisLigand for Transition MetalsAmidinate-like structure can coordinate with metals for catalysis. researchgate.net
CatalysisAsymmetric CatalysisThe acetimidamide moiety can be modified to create chiral ligands. nih.gov

Q & A

Q. Advanced Research Focus

  • Molecular docking : Simulations against target proteins (e.g., SARS-CoV-2 main protease) assess binding affinities. For analogs, docking scores correlate with inhibitory activity .
  • QSAR modeling : Quantitative structure-activity relationships link electronic properties (e.g., Hammett constants) of substituents to bioactivity .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to evaluate reactivity and interaction with biomolecules .

How do structural modifications of this compound influence its pharmacokinetic properties?

Q. Advanced Research Focus

  • Lipophilicity adjustments : Introducing electron-withdrawing groups (e.g., -CF₃) increases logP, enhancing membrane permeability but potentially reducing solubility .
  • Metabolic stability : Fluorination at the phenyl ring reduces oxidative metabolism, as seen in related compounds .
  • Prodrug strategies : Esterification of the imidamide group improves oral bioavailability, as demonstrated in acetamide analogs .

What in vitro assays are critical for evaluating the biological activity of this compound?

Q. Methodological Focus

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Spectrophotometric assays (e.g., urease or acetylcholinesterase inhibition) using Ellman’s reagent .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

How can contradictions in reported biological activity data for this compound analogs be resolved?

Q. Advanced Research Focus

  • Batch variability : Purity discrepancies (e.g., HPLC <95% vs. >98%) significantly affect IC₅₀ values. Rigorous QC protocols are essential .
  • Assay conditions : Differences in pH, temperature, or solvent (DMSO vs. saline) alter compound solubility and activity .
  • Structural confirmation : Misassignment of regioisomers (e.g., 2,4-dichloro vs. 3,4-dichloro derivatives) can lead to conflicting data; single-crystal XRD is critical .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Purification : Column chromatography is impractical at scale; alternatives like recrystallization or continuous flow systems are prioritized .
  • Byproduct management : Chlorinated side-products require specialized waste handling to meet environmental regulations .
  • Yield optimization : Pilot studies using DoE (Design of Experiments) identify critical parameters (e.g., stoichiometry, agitation rate) .

How does the crystal packing of this compound influence its physicochemical properties?

Q. Advanced Research Focus

  • Hydrogen bonding : N-H⋯O interactions form layered structures, enhancing thermal stability (Tₘ > 150°C) .
  • Solubility : Tight packing reduces solubility in polar solvents; co-crystallization with cyclodextrins improves dissolution .
  • Hygroscopicity : Absence of strong H-bond donors minimizes moisture uptake, critical for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.